7-Hexyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
CAS No.: 332033-51-9
Cat. No.: VC21447093
Molecular Formula: C16H26N4O2S
Molecular Weight: 338.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332033-51-9 |
|---|---|
| Molecular Formula | C16H26N4O2S |
| Molecular Weight | 338.5g/mol |
| IUPAC Name | 7-hexyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C16H26N4O2S/c1-5-6-7-8-9-20-12-13(17-16(20)23-10-11(2)3)19(4)15(22)18-14(12)21/h11H,5-10H2,1-4H3,(H,18,21,22) |
| Standard InChI Key | ACRRTNCMXDOPHR-UHFFFAOYSA-N |
| SMILES | CCCCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
| Canonical SMILES | CCCCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
Introduction
7-Hexyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with the CAS number 332033-51-9. It belongs to the purine class of compounds, which are crucial in biological systems, often serving as components of nucleic acids and playing roles in various metabolic processes. This specific compound is characterized by its unique structural features, including a hexyl group at the 7-position and an isobutylsulfanyl group at the 8-position, attached to a purine core.
pKa Value
The predicted pKa value for this compound is 9.51 ± 0.70, indicating its basic nature .
Synthesis and Suppliers
Suppliers for this compound are primarily located in Finland and the Netherlands, with companies like Interbioscreen Ltd. and Specs offering it for research purposes .
Comparison with Similar Compounds
Other purine derivatives, such as 8-isobutylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione (CAS Number: 331675-02-6), share similar structural features but differ in their alkyl substitutions . These variations can significantly affect their biological activity and potential applications.
Suppliers
| Supplier | Country | Contact Information |
|---|---|---|
| Interbioscreen Ltd. | Finland | +7 (49) 6524-0091, screen@ibscreen.chg.ru |
| PHARMEKS Ltd. | Finland | +7 (495) 702-9648, sales@pharmeks.com |
| Specs | The Netherlands | +31 15 251 8111, info@specs.net |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume